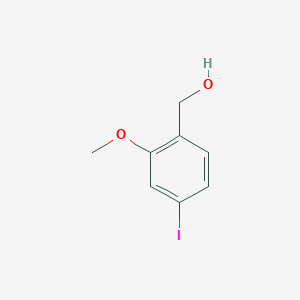

4-Iodo-2-methoxybenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZVZZZEJYGUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596179 | |

| Record name | (4-Iodo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210037-23-3 | |

| Record name | (4-Iodo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 2 Methoxybenzyl Alcohol

Regioselective Iodination Strategies for Aromatic Systems

Achieving the desired 1,2,4-substitution pattern of 4-iodo-2-methoxybenzyl alcohol necessitates high regiocontrol during the iodination step. The methoxy (B1213986) group is a powerful ortho-, para-directing activating group, while the hydroxymethyl group is a weakly deactivating ortho-, para-director. In a 2-methoxybenzyl alcohol system, electrophilic attack is strongly favored at the C4 (para to methoxy) and C6 (ortho to methoxy) positions. Therefore, synthetic strategies must be chosen carefully to favor iodination at the C4 position.

Direct iodination of an aromatic ring is a primary method for installing the iodo group. Various reagents and conditions have been developed to enhance the electrophilicity of iodine and control the regioselectivity of the reaction. N-Iodosuccinimide (NIS) is a commonly used iodinating agent, often activated by an acid catalyst. organic-chemistry.orgcommonorganicchemistry.com

Research has shown that various methoxy-substituted aromatic compounds can be effectively iodinated with high regioselectivity using NIS in the presence of a catalytic amount of an acid like trifluoroacetic acid, yielding products under mild conditions. organic-chemistry.org For anisole (B1667542) derivatives, these reactions typically show a strong preference for substitution at the para position. acs.orgorganic-chemistry.org More powerful Lewis acids can also be employed to activate NIS. For instance, silver(I) triflimide has been used as a catalyst for the mild and rapid iodination of a wide range of anisoles and other activated arenes. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Activator | Iodine Source | Solvent | Key Features |

| Trifluoroacetic acid (cat.) | NIS | Acetonitrile (B52724) | Mild conditions, short reaction times, excellent yields for methoxy-aromatics. organic-chemistry.org |

| Iron(III) chloride (FeCl₃) | NIS | Dichloromethane | Effective for activated arenes like anisole, giving high para-selectivity. acs.org |

| Silver(I) triflimide (AgNTf₂) | NIS | Not specified | Mild, rapid, and suitable for a wide range of anisole derivatives. organic-chemistry.org |

| Gold(I) catalysis | NIS | Not specified | Efficient iodination of various electron-rich arenes under mild conditions. organic-chemistry.org |

This table summarizes common protocols for the electrophilic iodination of activated aromatic systems relevant to the synthesis of 4-iodo-2-methoxybenzyl alcohol.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation of the adjacent ortho-proton to form an aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to install a substituent with high regioselectivity. wikipedia.org

In the context of synthesizing 4-iodo-2-methoxybenzyl alcohol, a precursor such as 2-methoxybenzyl alcohol could theoretically be subjected to DoM. The methoxy group is a moderate DMG, while the alkoxide formed from the deprotonation of the benzyl (B1604629) alcohol is a strong DMG. organic-chemistry.org Lithiation would be directed to the C3 position (ortho to the methoxy group and the benzylic alkoxide). Quenching this lithiated species with iodine would yield 3-iodo-2-methoxybenzyl alcohol. To achieve the desired 4-iodo isomer via this strategy, one would need to start with a precursor where the C4 position is the only accessible ortho-position to a powerful DMG, which is not the case for readily available precursors for this target molecule. Therefore, while a powerful technique, DoM is not the most direct route to 4-iodo-2-methoxybenzyl alcohol itself but illustrates a key strategy for regiocontrol in aromatic synthesis.

Functional Group Interconversion and Precursor Chemistry

An alternative to direct iodination of the final benzyl alcohol is to introduce the iodine atom at an earlier stage to a precursor molecule, followed by modification of other functional groups to yield the target compound.

The synthesis of 4-iodo-2-methoxybenzyl alcohol can be efficiently achieved through the reduction of a suitable carbonyl precursor, namely 4-iodo-2-methoxybenzaldehyde (B2841200). The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. A variety of reducing agents can accomplish this conversion.

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common, mild, and selective method for reducing aldehydes without affecting other functional groups like the aryl iodide or ether. smolecule.comijcce.ac.ir Alternatively, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent and requires anhydrous conditions.

| Precursor | Reducing Agent | Solvent | Product | Key Features |

| 4-Iodo-2-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 4-Iodo-2-methoxybenzyl alcohol | Mild, chemoselective, and high-yielding. smolecule.com |

| 4-Iodo-2-methoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 4-Iodo-2-methoxybenzyl alcohol | Powerful reducing agent; requires anhydrous conditions. |

This table outlines the reduction of the key aldehyde intermediate to the target benzylic alcohol.

A highly effective pathway to 4-iodo-2-methoxybenzyl alcohol involves a two-step sequence starting from a readily available aldehyde. The synthesis begins with the regioselective iodination of 2-methoxybenzaldehyde (B41997). Studies have shown that iron(III)-catalyzed iodination of 2-methoxybenzaldehyde using NIS can produce 4-iodo-2-methoxybenzaldehyde with high selectivity and yield. acs.orgacs.org This intermediate is then reduced to the target alcohol as described in section 2.2.1.

Another viable route employs the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778). For example, 4-bromo-2-methoxyaniline (B48862) can be converted to 4-bromo-1-iodo-2-methoxybenzene. A similar sequence starting from 4-amino-2-methoxybenzaldehyde (B1289748) or a related aniline precursor could be envisioned. The amino group is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, which is then displaced by iodide using potassium iodide (KI). gla.ac.uk The resulting iodinated aldehyde can then be reduced to the final product.

Catalytic Approaches in 4-Iodo-2-methoxybenzyl Alcohol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches are applicable to the synthesis of 4-iodo-2-methoxybenzyl alcohol and its precursors.

Lewis acid catalysis is prominent in electrophilic iodination. As mentioned previously, iron(III) has proven to be an effective and inexpensive catalyst. An iron(III)-catalyzed protocol for the iodination of 2-methoxybenzaldehyde with NIS provides the key precursor, 4-iodo-2-methoxybenzaldehyde, in high yield (88%) and with excellent regioselectivity for the desired C4-iodinated product. acs.orgacs.org The reaction is significantly accelerated by using an ionic liquid, which can also be recycled. acs.orggla.ac.uk

Biocatalysis offers an environmentally benign alternative. Laccase enzymes, in the presence of potassium iodide, can catalyze the iodination of various phenolic compounds, such as vanillin (B372448) and its derivatives, which share structural similarities with the target molecule's precursors. researchgate.netnih.govrsc.org The reaction uses aerial oxygen as the oxidant and proceeds in aqueous solutions under mild conditions. nih.govdntb.gov.ua This "green chemistry" approach could be applied to a phenolic precursor like vanillyl alcohol to generate an iodinated intermediate. researchgate.net

| Catalysis Type | Catalyst | Reactants | Key Features |

| Lewis Acid Catalysis | Iron(III) chloride (FeCl₃) or Iron(III) triflimide (Fe(NTf₂)₃) | 2-Methoxybenzaldehyde, NIS | High regioselectivity (88% yield for 4-iodo product), accelerated by ionic liquids. acs.orgacs.org |

| Biocatalysis | Laccase from Trametes versicolor | Phenolic precursors (e.g., vanillyl alcohol), KI, O₂ | Green, sustainable method using an enzyme in aqueous solution. researchgate.netnih.gov |

| Transition Metal Catalysis | Gold(I) or Palladium(II) salts | Anisole derivatives, NIS | Provides alternative catalytic systems for C-H iodination. organic-chemistry.org |

This table compares different catalytic strategies applicable to the synthesis of 4-iodo-2-methoxybenzyl alcohol or its key intermediates.

Transition Metal-Catalyzed Coupling for Iodination

Traditional electrophilic iodination of a substituted benzene (B151609) ring like 2-methoxybenzyl alcohol would typically result in substitution at positions activated by the electron-donating groups. To achieve regioselective iodination at a less activated position, such as the C4 position of 2-methoxybenzyl alcohol, modern synthetic methods often rely on transition metal-catalyzed C-H bond activation. Palladium (Pd) catalysis, in particular, has emerged as a powerful tool for the direct and selective functionalization of arenes. ccspublishing.org.cn

A prominent strategy involves the use of a directing group, which is temporarily installed onto the substrate to guide the metal catalyst to a specific C-H bond. For the meta-iodination of benzyl alcohols, pyridine-based templates have been effectively utilized. ccspublishing.org.cn In this approach, the benzyl alcohol is first attached to a pyridine-containing template, often through an ester linkage. This complex then coordinates to a palladium catalyst. The spatial arrangement of the directing group orients the palladium center in proximity to the meta C-H bond of the benzyl group, facilitating a chelation-assisted C-H activation. This leads to the formation of a cyclopalladated intermediate. mdpi.com Subsequent reaction with an iodinating agent introduces an iodine atom at the targeted position.

Elegant work in this area has demonstrated the palladium-catalyzed meta-C-H iodination of benzyl and phenyl ethyl alcohols using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. ccspublishing.org.cn Further developments have enabled the use of molecular iodine (I₂), which is a milder and more cost-effective reagent. ccspublishing.org.cn These reactions are compatible with a variety of functional groups on the phenylacetic acid, benzylphosphonate, and benzylsulfonate scaffolds. ccspublishing.org.cn The directing template is designed to be easily installed and, crucially, readily removed after the iodination step, yielding the desired product. ccspublishing.org.cnrsc.org For instance, the pyridine (B92270) group can be removed by treatment with potassium hydroxide (B78521) in ethylene (B1197577) glycol. rsc.org

Below is a table summarizing typical conditions for palladium-catalyzed C-H iodination.

| Catalyst | Directing Group Type | Iodine Source | Additive/Base | Solvent | Typical Substrate | Product | Ref |

| Pd(OAc)₂ | Pyridine-based | I₂ | CsOAc | DMF / t-amyl alcohol | Phenylacetic Amide | ortho-Iodinated Product | nih.gov |

| Pd(OAc)₂ | Pyridine-based | DIH | AgOAc | Not specified | Benzyl Alcohol | meta-Iodinated Product | ccspublishing.org.cnrsc.org |

| Pd(II) | Pyridine-type | I₂ | Not specified | Not specified | Phenylacetic Acid | meta-Iodinated Product | ccspublishing.org.cn |

This table represents generalized conditions from the literature; specific conditions may vary based on the exact substrate.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to organic synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. core.ac.uk In the context of synthesizing 4-Iodo-2-methoxybenzyl alcohol and related compounds, several greener methodologies are being explored to replace traditional routes that may involve hazardous reagents or generate significant waste.

One key principle is the use of catalysts to promote reactions, rather than stoichiometric reagents. The transition-metal-catalyzed methods described above are an example of this, as a small amount of palladium can generate a large amount of product. beilstein-journals.org Further advancing this, the development of heterogeneous catalysts offers significant environmental benefits. For instance, tungstophosphoric acid supported on silica (B1680970) or titania has been shown to be a highly active and reusable catalyst for the iodination of benzyl alcohol using potassium iodide (KI), avoiding the use of more hazardous iodine sources under mild conditions. journals.co.za

Another green approach focuses on the use of alternative energy sources to drive chemical reactions. Electrochemical synthesis is a powerful technique that uses electricity to mediate redox reactions, often under mild conditions and without the need for chemical oxidants or reductants. bookpi.org The electrosynthesis of substituted benzyl alcohol derivatives has been demonstrated, which can simplify work-up procedures, improve atom economy, and avoid the formation of waste products associated with traditional chemical reagents. bookpi.orgyoutube.com Similarly, visible-light photocatalysis represents an environmentally benign strategy, using light as a clean energy source to enable chemical transformations, often without the need for metal catalysts. nih.gov

The choice of solvent is also a critical aspect of green chemistry. Many traditional organic reactions use volatile and often toxic organic solvents. Research into performing reactions in greener media, such as water, is a major goal. The development of O-alkylation methods for phenols in aqueous surfactant media, sometimes assisted by ultrasound or microwaves, exemplifies a move towards more environmentally benign solvent systems. scirp.org

The following table contrasts traditional synthetic approaches with greener alternatives applicable to the synthesis of substituted benzyl alcohols.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantage of Alternative | Ref |

| Catalysis | Stoichiometric oxidizing/reducing agents | Heterogeneous catalysts (e.g., supported heteropoly acids) | Catalyst is recoverable and reusable, reducing waste. | journals.co.za |

| Energy Source | Conventional heating (thermal) | Electrochemistry / Photocatalysis | Reduces reliance on fossil fuels; enables reactions under mild conditions. | bookpi.orgnih.gov |

| Reagents | Use of molecular I₂ or strong acids | Use of safer iodide salts (e.g., KI) with a catalyst | Avoids handling hazardous and corrosive reagents. | journals.co.za |

| Solvents | Volatile organic solvents (e.g., Dichloromethane) | Aqueous micellar media | Reduces environmental impact and toxicity associated with organic solvents. | scirp.org |

By integrating these principles, the synthesis of 4-Iodo-2-methoxybenzyl alcohol can be designed to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 2 Methoxybenzyl Alcohol

Oxidative and Reductive Transformations of the Alcohol Functionality

Selective Oxidation to Benzaldehydes and Carboxylic Acids

Detailed research findings on the selective oxidation of 4-Iodo-2-methoxybenzyl alcohol to its corresponding benzaldehyde or carboxylic acid are not present in the available scientific literature.

Specific studies detailing the photocatalytic and electrocatalytic oxidation mechanisms for 4-Iodo-2-methoxybenzyl alcohol could not be located. The scientific community has explored these mechanisms for other substituted benzyl (B1604629) alcohols, but data focusing solely on the 4-iodo-2-methoxy variant is absent.

There is no available research on the use of biomimetic oxidation systems, such as flavin-zinc(II)-cyclen complexes, for the specific oxidation of 4-Iodo-2-methoxybenzyl alcohol.

Reductive Derivatization and Hydrogenation Studies

Investigations into the reductive derivatization and specific hydrogenation pathways of 4-Iodo-2-methoxybenzyl alcohol have not been reported in the reviewed literature.

Role of Iodine as a Catalyst and Ligand in Organic Transformations

While the role of iodine in organic transformations is a broad area of chemical research, specific studies investigating the catalytic or ligand-based roles of the iodine atom within the 4-Iodo-2-methoxybenzyl alcohol molecule are not available.

No literature could be found that specifically examines the capacity of the iodine atom in 4-Iodo-2-methoxybenzyl alcohol to act as a Lewis acid catalyst in carbon-carbon bond formation reactions.

There is no specific research available on the halogen bonding and supramolecular interactions involving 4-Iodo-2-methoxybenzyl alcohol.

Applications in Complex Organic Synthesis and Enabling Technologies

4-Iodo-2-methoxybenzyl Alcohol as a Versatile Synthetic Building Block

4-Iodo-2-methoxybenzyl alcohol serves as a valuable starting material for the synthesis of intricate organic molecules. The presence of three distinct functional groups—the alcohol, the aryl iodide, and the methoxy (B1213986) group—on a single scaffold allows for a range of chemical transformations, providing a pathway to highly substituted aromatic and heterocyclic systems.

The true versatility of 4-Iodo-2-methoxybenzyl alcohol lies in the synthetic potential of its aryl iodide group. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.

While specific, widespread examples of its use are not extensively documented, its structure is well-suited for building complex scaffolds. For instance, the alcohol moiety can be used to attach the molecule to a larger structure, and the aryl iodide can then be used as a linchpin for introducing further complexity. A documented application shows (4-iodo-2-methoxyphenyl)methanol being utilized in the synthesis of substituted pyrazolylpyridine derivatives, which are investigated as potential histone demethylase inhibitors. google.com In this context, the compound is used to introduce the 4-iodo-2-methoxybenzyl fragment into a larger heterocyclic system. google.com The iodide in the resulting product remains as a reactive handle for subsequent, predictable functionalization, enabling the synthesis of a library of compounds from a common intermediate.

The role of 4-Iodo-2-methoxybenzyl alcohol as a key intermediate is highlighted in the synthesis of pharmacologically relevant compounds. Its application in the creation of histone demethylase inhibitors serves as a prime example. google.com These complex molecules are of significant interest in medicinal chemistry for their potential in treating diseases like cancer. google.com

In a multi-step synthesis, (4-iodo-2-methoxyphenyl)methanol was used to prepare a key intermediate, demonstrating its role as a foundational building block. google.com The synthesis involved the reaction of the alcohol with another heterocyclic fragment to form a more complex, multi-ring system. google.com This underscores the utility of 4-Iodo-2-methoxybenzyl alcohol in providing a specific, functionalized aromatic unit that is crucial for the final architecture and potential biological activity of the target molecule.

| Reaction Type | Reactant | Product Class | Significance | Reference |

| Etherification/Substitution | (4-iodo-2-methoxyphenyl)methanol | Substituted pyrazolylpyridine derivative | Intermediate for histone demethylase inhibitors | google.com |

Utility in Protective Group Chemistry

Despite the prevalence of the structurally related p-methoxybenzyl (PMB) group in protecting alcohols, the use of the 4-iodo-2-methoxybenzyl group for similar purposes is not documented in the reviewed scientific literature. The electronic and steric differences imparted by the ortho-methoxy and para-iodo substituents would likely alter the stability and cleavage conditions relative to the standard PMB group, but this application has not been explored or reported.

There is no available information in the searched literature describing the formation or cleavage of 4-iodo-2-methoxybenzyl ethers as a strategy in protective group chemistry.

As there is no evidence of 4-Iodo-2-methoxybenzyl alcohol being used to install a protecting group, no information exists regarding its removal or its role in orthogonal deprotection strategies.

Contributions to Materials Science and Nanotechnology

Currently, there are no documented applications or research findings related to the use of 4-Iodo-2-methoxybenzyl alcohol in the fields of materials science or nanotechnology within the provided search results. Its utility appears to be confined to its role as a building block in organic synthesis. windows.net

Preparation of Functionalized Polymers and Organic Coatings

The unique molecular structure of 4-Iodo-2-methoxybenzyl alcohol, featuring a reactive hydroxyl group, an iodo substituent, and a methoxy group on a benzene (B151609) ring, makes it a valuable building block in polymer chemistry. The presence of the iodine atom is particularly significant as it provides a reactive site for various cross-coupling reactions, enabling the incorporation of this functional benzyl (B1604629) alcohol moiety into polymer chains or onto surfaces to create specialized organic coatings.

Research in this area has demonstrated the utility of iodinated aromatic compounds in polymer synthesis. The carbon-iodine bond can participate in well-established reactions such as Sonogashira, Suzuki, and Heck coupling, allowing for the formation of carbon-carbon bonds and the construction of complex polymeric architectures. While specific studies detailing the direct polymerization of 4-Iodo-2-methoxybenzyl alcohol are not extensively documented in publicly available literature, the principles of polymer functionalization suggest its potential as a monomer or a modifying agent.

For instance, polymers can be functionalized with this compound to introduce specific properties. The methoxy group can enhance solubility in organic solvents, which is advantageous for processing and film formation in coating applications. The benzyl alcohol group itself can be a site for further chemical modifications or can contribute to the adhesive properties of a coating.

The general strategies for creating such functionalized materials often involve either the polymerization of monomers bearing the 4-iodo-2-methoxybenzyl group or the post-polymerization modification of existing polymers. In the latter approach, a polymer with suitable reactive sites would be treated with 4-Iodo-2-methoxybenzyl alcohol to graft this functional unit onto the polymer backbone.

Synthesis of Functionalized Nanomaterials (e.g., Nanosheets, Nanocrystals)

In the realm of nanotechnology, benzyl alcohol and its derivatives have been employed as solvents, reducing agents, and capping agents in the synthesis of a variety of nanomaterials. The presence of the iodo and methoxy groups on 4-Iodo-2-methoxybenzyl alcohol offers additional functionalities that can be exploited in the synthesis of tailored nanosheets and nanocrystals.

The hydroxyl group of 4-Iodo-2-methoxybenzyl alcohol can coordinate to metal precursors, influencing the nucleation and growth of nanocrystals. The aromatic ring can provide steric stabilization, preventing the agglomeration of nanoparticles and controlling their size and shape.

The iodine atom on the benzene ring presents a unique handle for surface functionalization of the resulting nanomaterials. For example, after the synthesis of nanosheets or nanocrystals in the presence of 4-Iodo-2-methoxybenzyl alcohol, the exposed iodo groups on the surface of the nanomaterials could be used for subsequent chemical reactions. This allows for the covalent attachment of other molecules, such as polymers, biomolecules, or fluorescent dyes, thereby imparting new functionalities to the nanomaterials.

While direct and detailed research explicitly outlining the use of 4-Iodo-2-methoxybenzyl alcohol in the synthesis of functionalized nanosheets and nanocrystals is limited in readily accessible scientific literature, the known reactivity of similar iodinated aromatic compounds in materials science provides a strong basis for its potential in these applications. The ability to introduce a reactive iodine atom onto the surface of nanomaterials is a powerful tool for creating multifunctional and highly tailored nanoscale devices for a range of technological applications.

Medicinal Chemistry and Biological Activity Investigations

Design and Synthesis of Pharmacologically Active Derivatives

The core structure of 4-Iodo-2-methoxybenzyl alcohol, featuring an iodinated and methoxylated benzene (B151609) ring attached to a hydroxymethyl group, offers multiple sites for chemical modification. This versatility allows for the creation of diverse libraries of compounds to probe biological systems.

Scaffold Modification and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. By systematically altering the 4-Iodo-2-methoxybenzyl alcohol scaffold, researchers can identify key pharmacophoric elements.

For instance, in the development of antiproliferative agents, modifications to the benzyl (B1604629) portion of related molecules have yielded significant insights. Studies on analogs of the marine alkaloid makaluvamine, which feature substituted benzyl side chains, have demonstrated the impact of various substituents on activity against cancer cell lines. While substitutions like 4-methyl, 4-chloro, and 4-fluoro on the benzyl ring led to pronounced antiproliferative effects, methoxy (B1213986) substitutions were generally found to cause a slight decrease in activity in both benzyl and phenethyl series of these analogs researchgate.net.

Similarly, in the context of thieno[2,3-b]pyridine derivatives, SAR studies revealed that the substitution pattern on the aryl rings is crucial for anti-proliferative activity. For example, a 4-methoxy substituent on a phenyl ring was found to improve the activity of benzoyl derivatives mdpi.com. The nature and placement of substituents, including methoxy groups, can significantly influence a compound's ability to interact with its biological target, thereby affecting its efficacy.

Rational Drug Design and Optimization of Biological Potency

Rational drug design is an inventive process that leverages the knowledge of a specific biological target to create new medications. wikipedia.org This approach moves away from traditional trial-and-error methods towards a more targeted strategy, aiming to design molecules that are complementary in shape and charge to their biomolecular target. wikipedia.orgslideshare.net The ultimate goal is to reduce the time, cost, and human resources involved in the initial stages of drug discovery. nih.govnih.gov

The process begins with a hypothesis that modulating a specific biological target could have therapeutic value. wikipedia.orgslideshare.net This knowledge-based approach utilizes computational modeling and an understanding of three-dimensional protein structures to design small molecules that can activate or inhibit the function of a biomolecule, such as a protein, leading to a therapeutic benefit. wikipedia.orgbioexcel.eu

For a scaffold like 4-Iodo-2-methoxybenzyl alcohol, rational design principles would guide modifications to optimize its biological potency. This could involve:

Structure-Based Drug Design: If the 3D structure of the biological target is known (e.g., through X-ray crystallography), derivatives can be designed to fit precisely into the binding site. wikipedia.org

Ligand-Based Drug Design: In the absence of a target structure, knowledge of other molecules that bind to the target can be used to develop a pharmacophore model, defining the essential structural features required for binding. wikipedia.org

Exploration of Biological Activities in Analogues

Analogues derived from the 4-Iodo-2-methoxybenzyl alcohol scaffold have been investigated for a range of biological activities, from combating cancer cell proliferation to interacting with specific enzymes and receptors.

Antiproliferative and Antitumor Activity of Methoxy-substituted Benzyl Iodides

Derivatives containing methoxy-substituted benzyl moieties have shown notable potential as antiproliferative and antitumor agents. The substitution pattern on the benzyl ring is a critical determinant of cytotoxic activity.

In a study of makaluvamine analogs, various substituted benzyl derivatives were synthesized and evaluated for their antiproliferative effects. The results, summarized in the table below, highlight how different substituents on the benzyl ring influence activity against the MCF-7 breast cancer cell line.

| Benzyl Analog Substitution | IC₅₀ (µM) against MCF-7 Cells | Reference |

|---|---|---|

| 4-Chloro | 1.8 | researchgate.net |

| 4-Methyl | 2.3 | researchgate.net |

| 4-Fluoro | 2.8 | researchgate.net |

Notably, this study found that methoxy substitutions generally led to a slight loss in antiproliferative activity researchgate.net.

In another context, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a related compound, demonstrated significant anticancer activity in human glioblastoma cells by suppressing cell proliferation nih.gov. This was achieved by decreasing the levels of cell growth promoters like PI3-kinase, Akt, and mTOR, and increasing the levels of tumor suppressors p53 and p21 nih.gov. Furthermore, studies on estrone analogs revealed that 3-O-benzyl ethers were generally more potent antiproliferative compounds, indicating the importance of the benzyl group in this class of molecules nih.gov.

Enzyme Inhibition and Receptor Ligand Binding Studies (e.g., Opioid Receptors, Kinases)

The structural features of 4-Iodo-2-methoxybenzyl alcohol derivatives make them interesting candidates for studying interactions with various enzymes and receptors.

Enzyme Inhibition: The benzyl alcohol moiety itself is a substrate for enzymes like alcohol dehydrogenase. Certain derivatives have been explored as enzyme inhibitors. For example, 4-iodo-pyrazole has been shown to inhibit ethanol (B145695) metabolism, which is mediated by alcohol oxidoreductases nih.gov. Similarly, the related compound 4-methoxybenzyl alcohol has been identified as an inhibitor of the enzyme hydroxylase biosynth.com. These findings suggest that iodo- and methoxy-substituted benzyl alcohols could serve as scaffolds for designing inhibitors of specific enzymes.

Receptor Ligand Binding: Derivatives containing the iodo-methoxy-benzyl motif have been successfully developed as high-affinity ligands for specific receptors. A prominent example is the compound 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, which is a potent and selective agonist for the serotonin 5-HT₂A receptor nih.gov. This receptor is implicated in various neuropsychiatric disorders, making such ligands valuable tools for research and potential therapeutic development nih.gov.

The endogenous opioid system, which includes receptors like the μ-opioid receptor (MOR), is another important target in drug discovery, particularly for pain management nih.govmedchemexpress.com. While direct studies linking 4-Iodo-2-methoxybenzyl alcohol to opioid receptors are limited, the principles of rational drug design allow for the possibility of modifying this scaffold to target such receptors. Opioid receptor antagonists play a crucial role in treating conditions like alcohol use disorders by modulating the brain's reward circuitry nih.govresearchgate.net. The development of novel ligands, potentially derived from diverse chemical scaffolds, remains an active area of research.

Potential in Agrochemical Development

Beyond pharmaceuticals, iodo-methoxy-substituted benzyl alcohols have potential applications in the agrochemical sector. The related compound, 3-Iodo-4-methoxybenzyl alcohol, is recognized for its role as a key intermediate in the formulation of agrochemicals, where it contributes to the creation of more effective pesticides and herbicides chemimpex.com. Its unique structure enhances reactivity, making it a valuable building block in the synthesis of complex, biologically active molecules for agricultural use chemimpex.com. The inclusion of "4-Methoxybenzyl Alcohol" in agrochemical standards databases further supports the relevance of this chemical class in the field pharmaffiliates.com.

Metabolism and Toxicological Research of Related Iodo-Methoxybenzyl Structures

Research into the metabolism and toxicology of iodo-methoxybenzyl structures is crucial for understanding their pharmacokinetic profiles and potential biological impacts. While direct studies on 4-iodo-2-methoxybenzyl alcohol are limited in publicly accessible literature, extensive research has been conducted on structurally analogous compounds, particularly the potent psychoactive substance 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). This compound shares key structural motifs with 4-iodo-2-methoxybenzyl alcohol, making its metabolic and toxicological data a valuable reference point.

In Vitro and In Vivo Metabolic Fate of Structurally Similar Compounds (e.g., 25I-NBOMe)

The metabolism of N-(2-methoxybenzyl)-substituted phenethylamines (NBOMes), such as 25I-NBOMe, is extensive and complex, proceeding through Phase I and Phase II biotransformations. nih.govtandfonline.com Studies have shown that these compounds undergo significant first-pass metabolism in the liver. nih.govacs.org

In vitro investigations using human liver microsomes and hepatocytes, as well as in vivo studies in animal models (mice, rats, and pigs) and analysis of human urine samples, have identified several key metabolic pathways. acs.orgnih.govresearchgate.net The primary routes of metabolism for 25I-NBOMe and related compounds like 25B-NBOMe and 25C-NBOMe involve O-demethylation at various positions on the molecule, followed by hydroxylation and subsequent conjugation. nih.govacs.orgnih.gov

Phase I reactions predominantly include:

O-demethylation: This is a major pathway, occurring on the dimethoxyphenyl ring and the N-benzyl ring. acs.orgnih.gov For 25I-NBOMe, demethylation can result in metabolites like 2'- and 5'-desmethyl 25I-NBOMe. researchgate.net In one clinical case, a demethylated metabolite was found at a concentration approximately 80-fold higher than the parent drug in urine. europeanreview.org

Hydroxylation: This reaction can occur on either the phenethylamine or the N-benzyl portion of the molecule. nih.govnih.gov

N-dealkylation: Cleavage of the N-benzyl group can occur, leading to the formation of the corresponding 2C-I compound. nih.goveuropeanreview.org

Following these initial transformations, the resulting metabolites undergo Phase II conjugation, primarily with glucuronic acid and sulfate, to facilitate their excretion. researchgate.neteuropeanreview.orgresearchgate.net Glucuronide conjugates of demethylated metabolites are often the most abundant species detected in urine. acs.orgeuropeanreview.org The cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C9, and CYP2C19, are heavily involved in the Phase I metabolism of these compounds. nih.gov

| Metabolic Pathway | Description | Resulting Metabolites | References |

|---|---|---|---|

| O-Demethylation | Removal of a methyl group from one of the methoxy groups on either aromatic ring. A primary and extensive pathway. | 5'-desmethyl-25I-NBOMe, 2'-desmethyl-25I-NBOMe, O-di-desmethyl metabolites | acs.orgnih.govresearchgate.net |

| Hydroxylation | Addition of a hydroxyl group, typically on the NBOMe ring. | Hydroxy-25I-NBOMe | nih.govnih.gov |

| N-Dealkylation | Cleavage at the amine, removing the N-(2-methoxybenzyl) group. | 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) | nih.goveuropeanreview.org |

| Glucuronidation/Sulfation | Phase II conjugation of Phase I metabolites to increase water solubility for excretion. | Glucuronide and sulfate conjugates of demethylated and hydroxylated metabolites. | researchgate.neteuropeanreview.orgresearchgate.net |

Analytical Methods for Metabolite Detection and Identification in Biological Matrices

The low concentrations of NBOMe compounds and their metabolites in biological samples necessitate the use of highly sensitive and specific analytical techniques for their detection and quantification. frontierspartnerships.org The most widely employed methods are based on liquid chromatography coupled with mass spectrometry. nih.gov

Commonly used analytical techniques include:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a frequently used method for the quantification of 25I-NBOMe and its analogues in serum, urine, and postmortem specimens. europeanreview.orgfrontierspartnerships.orgnih.govnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry (HRMS) technique is utilized for screening and identifying a wide range of new psychoactive substances, including NBOMe compounds and their metabolites, in whole blood and urine. europeanreview.orgoup.com

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS): This method has been successfully applied to identify excreted metabolites of 25I-NBOMe in urine samples from clinical cases. europeanreview.orgresearchgate.net

Sample preparation is a critical step prior to instrumental analysis. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been effectively used to isolate and concentrate the analytes from complex biological matrices like blood and urine. europeanreview.orgoup.com Due to the extensive metabolism, analytical methods often target not only the parent compound but also its major metabolites, such as the O-desmethyl and hydroxylated derivatives, to confirm exposure. researchgate.net

| Technique | Biological Matrix | Purpose | References |

|---|---|---|---|

| LC-MS/MS | Serum, Urine, Blood, Postmortem Tissues | Quantification and Identification | europeanreview.orgfrontierspartnerships.orgnih.gov |

| LC-QTOF-MS | Whole Blood, Urine | Screening and Identification | europeanreview.orgoup.com |

| UPLC-TOF-MS | Urine | Metabolite Identification | europeanreview.orgresearchgate.net |

| GC-MS | Blotter Paper | Forensic Analysis of Administration Means | europeanreview.org |

Toxicological Profiles of Related Psychoactive Substances

The toxicological profiles of psychoactive substances structurally related to 4-iodo-2-methoxybenzyl alcohol, such as 25I-NBOMe, are characterized by potent activity at serotonin receptors, particularly the 5-HT2A receptor. tandfonline.comeuropeanreview.org This high potency is a significant factor in the severe and sometimes fatal intoxications reported in humans. smw.cheuropa.eu

The toxic effects associated with these compounds are consistent with both serotonergic and sympathomimetic toxidromes. smw.chljmu.ac.uk Clinical manifestations in cases of acute intoxication frequently include severe agitation, confusion, hallucinations (both auditory and visual), tachycardia, hypertension, and seizures. nih.govsmw.chlegal-high-inhaltsstoffe.de Hyperthermia has also been noted in severe cases. smw.ch

Preclinical studies and case reports indicate a range of systemic and neurological toxicities. tandfonline.com Research in animal models has shown that 25I-NBOMe can cross the blood-brain barrier and accumulate in brain tissue. researchgate.net This accumulation has been linked to oxidative DNA damage and a decrease in the number of glial cells in certain cortical regions, indicating potential neurotoxicity. researchgate.net The high affinity for multiple receptor types, including serotonin, dopamine, and adrenergic receptors, may contribute to the complex and severe toxicological outcomes observed. tandfonline.com

Environmental Profile of 4-Iodo-2-methoxybenzyl alcohol: A Review of Its Ecological Impact

The comprehensive environmental assessment of industrial chemicals is crucial for understanding their potential long-term effects on ecosystems. This article focuses on the environmental considerations and impact of 4-Iodo-2-methoxybenzyl alcohol, a halogenated aromatic compound. Due to the general scarcity of specific data for this particular chemical, this assessment is based on the known behavior of structurally similar compounds and the general principles of environmental science governing iodinated organic substances.

Environmental Considerations and Impact Assessment

The introduction of any synthetic compound into the environment necessitates a thorough evaluation of its potential ecological ramifications. For 4-Iodo-2-methoxybenzyl alcohol, this involves an analysis of its persistence, its tendency to accumulate in living organisms, its toxic effects on wildlife, and its movement through various environmental compartments.

The persistence of an organic pollutant is determined by its resistance to degradation processes, with biodegradation being a primary mechanism for the removal of many organic pollutants from the environment. mdpi.comnih.gov The structure of 4-Iodo-2-methoxybenzyl alcohol, an aromatic compound, suggests that its biodegradation is possible, as many microorganisms possess the metabolic capability to break down aromatic rings. mdpi.comnih.govresearchgate.net However, the presence of an iodine atom on the aromatic ring can significantly influence its susceptibility to microbial degradation. Halogenated organic compounds, in general, tend to be more resistant to biodegradation than their non-halogenated counterparts. The carbon-iodine bond is the weakest of the carbon-halogen bonds, which might suggest a greater potential for dehalogenation and subsequent degradation compared to chlorinated or brominated analogs.

Table 1: Factors Influencing the Environmental Persistence of Organic Compounds

| Factor | Description | Potential Impact on 4-Iodo-2-methoxybenzyl alcohol |

| Chemical Structure | The inherent properties of the molecule, including the presence of functional groups. | The aromatic ring and the presence of an iodine atom may increase persistence. |

| Biodegradation | The breakdown of the compound by microorganisms. | The rate is unknown, but likely slower than for non-halogenated analogs. |

| Photolysis | Degradation by sunlight. | Aromatic compounds can be susceptible to photolysis, but specific data is lacking. |

| Hydrolysis | Breakdown by reaction with water. | Generally not a significant degradation pathway for this type of compound. |

| Environmental Conditions | Factors such as temperature, pH, and oxygen availability. | These will influence the rates of all degradation processes. |

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. This is a significant concern for persistent organic pollutants. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), which describes its tendency to partition between fatty tissues and water.

Specific experimental data on the bioaccumulation of 4-Iodo-2-methoxybenzyl alcohol in either aquatic or terrestrial organisms could not be found in the available scientific literature. To provide a preliminary assessment, one would need to determine the log Kow value for this compound. A high log Kow value would suggest a greater potential for bioaccumulation in the fatty tissues of organisms. Without this data, a definitive assessment of its bioaccumulation potential remains speculative. However, the presence of the lipophilic iodine atom on the benzene (B151609) ring likely increases its potential for bioaccumulation compared to 2-methoxybenzyl alcohol.

The ecotoxicological impact of a chemical refers to its potential to cause harm to living organisms in the environment. This can range from acute toxicity, causing rapid adverse effects, to chronic toxicity, resulting from long-term exposure. The toxicity of iodinated organic compounds can vary widely. Some iodinated compounds are known to be toxic, with concerns raised about the formation of iodinated disinfection by-products in drinking water, which can be more toxic than their chlorinated or brominated counterparts. nih.gov

There is a lack of specific ecotoxicity data for 4-Iodo-2-methoxybenzyl alcohol in the public domain. To assess its potential impact, studies on a range of representative environmental organisms would be necessary, including algae, invertebrates (like Daphnia), and fish for aquatic ecosystems, and earthworms and plants for terrestrial ecosystems. The mode of toxic action would likely be related to its ability to interfere with biological processes, a characteristic that can be influenced by the presence and position of the iodo and methoxy (B1213986) groups on the benzyl (B1604629) alcohol structure.

The environmental fate and transport of a chemical describe its movement and distribution in the air, water, and soil, as well as its transformation into other substances. openaccessgovernment.org For 4-Iodo-2-methoxybenzyl alcohol, its environmental transport will be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

The presence of the hydroxyl and methoxy groups would be expected to confer some degree of water solubility, while the iodinated aromatic ring would contribute to its hydrophobicity and potential for sorption to organic matter in soil and sediment. The key environmental factor influencing the fate and transport of radioiodine, and by extension other iodinated compounds, is natural organic matter (NOM). openaccessgovernment.org Iodine can form strong bonds with NOM, which can affect its mobility and bioavailability in the environment. openaccessgovernment.org

The potential for atmospheric transport would depend on the compound's volatility. Without specific data on its vapor pressure, it is difficult to predict its atmospheric mobility. If released into the soil, 4-Iodo-2-methoxybenzyl alcohol could potentially leach into groundwater, depending on its soil sorption characteristics. Its ultimate fate in the environment will be a complex interplay of these transport and degradation processes.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Iodo-2-methoxybenzyl alcohol, providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 4-Iodo-2-methoxybenzyl alcohol, ¹H and ¹³C NMR would provide unambiguous evidence of its structure, while 2D NMR experiments could confirm the connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing, heavy iodine atom.

The protons on the aromatic ring are expected to appear in the δ 6.5-7.5 ppm range.

The methylene (B1212753) protons (-CH₂OH) adjacent to the aromatic ring would likely appear as a singlet around δ 4.5 ppm.

The methoxy group protons (-OCH₃) would be observed as a sharp singlet, typically around δ 3.8 ppm.

The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

The carbon bearing the iodine atom (C-I) is expected to have a chemical shift in the lower field region of the aromatic carbons, typically around δ 80-90 ppm.

The carbon attached to the methoxy group (C-O) would appear at a significantly downfield shift, approximately δ 155-160 ppm.

The methylene carbon (-CH₂OH) would be found in the δ 60-65 ppm range.

The methoxy carbon (-OCH₃) signal is expected around δ 55-60 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Iodo-2-methoxybenzyl alcohol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂OH | ~4.5 (s, 2H) | ~62 |

| -OCH₃ | ~3.8 (s, 3H) | ~56 |

| Aromatic CH | 6.8 - 7.5 (m, 3H) | 110 - 140 |

| Aromatic C-OCH₃ | - | ~158 |

| Aromatic C-CH₂OH | - | ~135 |

| Aromatic C-I | - | ~85 |

Note: These are predicted values based on structure-property relationships and data from similar compounds. Actual experimental values may vary.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

MS Fragmentation: In electron ionization (EI) mass spectrometry, 4-Iodo-2-methoxybenzyl alcohol is expected to undergo characteristic fragmentation patterns common to benzyl (B1604629) alcohols. libretexts.org

Molecular Ion (M⁺•): A discernible molecular ion peak at m/z 264 would be expected. The presence of iodine (a monoisotopic element at m/z 127) would make this peak readily identifiable. whitman.edu

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group is a common pathway for benzyl alcohols. libretexts.org This would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z 233.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O, mass 18) from the molecular ion, is another typical fragmentation for alcohols, which would produce a fragment at m/z 246. whitman.edu

Other Fragments: Loss of the methoxy group (•OCH₃, mass 31) or subsequent fragmentation of the iodinated aromatic ring could also occur. A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) is also possible.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula with high accuracy. The monoisotopic mass of 4-Iodo-2-methoxybenzyl alcohol (C₈H₉IO₂) is 263.96472 Da. uni.lu An HRMS measurement confirming this mass would provide strong evidence for the compound's identity.

Table 2: Predicted Mass Spectrometry Fragments for 4-Iodo-2-methoxybenzyl alcohol

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 264 | [M]⁺• | [C₈H₉IO₂]⁺• |

| 246 | [M - H₂O]⁺• | [C₈H₇I]⁺• |

| 233 | [M - •CH₂OH]⁺ | [C₇H₆IO]⁺ |

| 218 | [M - H₂O - CO]⁺• | [C₇H₇I]⁺• |

| 106 | [C₇H₆O]⁺ | [C₇H₆O]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of their functional groups.

IR Spectroscopy: The IR spectrum of 4-Iodo-2-methoxybenzyl alcohol is expected to show several characteristic absorption bands.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding. vscht.cz

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3000-3100 cm⁻¹), while aliphatic C-H stretches (from the -CH₂- and -OCH₃ groups) are found just below 3000 cm⁻¹ (2850-3000 cm⁻¹). vscht.cz

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong absorptions corresponding to C-O stretching are expected. The alcohol C-O stretch would likely appear in the 1000-1250 cm⁻¹ range, while the aryl ether C-O stretch would also be in this region, often showing a strong, distinct band.

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the benzene ring would be particularly prominent.

Table 3: Expected IR and Raman Vibrational Bands for 4-Iodo-2-methoxybenzyl alcohol

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -OH | O-H Stretch | 3200-3600 (strong, broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H | C-H Stretch | 2850-3000 (medium) | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 (medium-strong) | Strong |

| C-O (Alcohol) | C-O Stretch | 1000-1250 (strong) | Medium |

| C-O (Ether) | C-O Stretch | 1200-1275 (strong) | Medium |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 4-Iodo-2-methoxybenzyl alcohol from mixtures, such as reaction byproducts or related impurities, and for its quantification.

HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile, polar compounds like benzyl alcohols.

A reverse-phase (RP) method would be the most suitable approach for 4-Iodo-2-methoxybenzyl alcohol.

Stationary Phase: A C18 or C8 column would provide good retention and separation based on the compound's moderate polarity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the eluent. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, would likely be effective for separating the target compound from impurities with different polarities. The addition of a small amount of acid, such as formic acid, can improve peak shape. sielc.com

Detection: A UV detector would be ideal for quantification, as the aromatic ring of 4-Iodo-2-methoxybenzyl alcohol is expected to have a strong UV absorbance, likely with maxima around 220 nm and 270 nm. A photodiode array (PDA) detector could be used to obtain the full UV spectrum, aiding in peak identification.

UPLC: UPLC, which uses smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC.

Table 4: Typical Starting Conditions for HPLC/UPLC Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; <2.1 x 50 mm, <2 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) |

| Detection | UV at 225 nm or PDA (200-400 nm) |

| Injection Volume | 5-10 µL |

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For benzyl alcohols, GC analysis is feasible, often coupled with a mass spectrometer (GC-MS) for definitive identification. analytice.com

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5ms), would be appropriate.

Injection: A split/splitless injector would be used. Due to the polarity of the alcohol group, there is a potential for peak tailing.

Derivatization: To improve volatility and chromatographic performance (i.e., achieve sharper, more symmetrical peaks), the hydroxyl group can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether.

Temperature Program: A temperature-programmed analysis would be necessary, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides structural information and higher selectivity. scholarsresearchlibrary.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

The analysis of "4-Iodo-2-methoxybenzyl alcohol" within complex matrices necessitates the use of advanced analytical methodologies that provide high selectivity and sensitivity. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the unequivocal identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For "4-Iodo-2-methoxybenzyl alcohol," GC-MS analysis would involve the separation of the compound from the sample matrix based on its boiling point and polarity, followed by its ionization and fragmentation in the mass spectrometer.

Methodology & Findings:

A suitable GC-MS method for "4-Iodo-2-methoxybenzyl alcohol" can be extrapolated from established methods for similar compounds like benzyl alcohol. scholarsresearchlibrary.com A non-polar capillary column, such as one coated with (5%-phenyl)-methylpolysiloxane, would be effective for separation. scholarsresearchlibrary.com The temperature program would be optimized to ensure good chromatographic peak shape and resolution from matrix components.

Given the structure of "4-Iodo-2-methoxybenzyl alcohol," the weakest bond is likely the C-I bond, and its cleavage would be a primary fragmentation pathway. docbrown.info The presence of iodine, which is monoisotopic with a mass of 127, would also yield a characteristic isotopic pattern in the mass spectrum. docbrown.info

Table 1: Predicted GC-MS Parameters and Fragmentation for 4-Iodo-2-methoxybenzyl alcohol

| Parameter | Predicted Value/Fragment | Rationale |

|---|---|---|

| GC Column | DB-5 or similar (e.g., (5%-phenyl)-methylpolysiloxane) | Effective for separation of aromatic alcohols. scholarsresearchlibrary.com |

| Injection Temperature | 280 °C | Based on methods for similar aromatic compounds. scholarsresearchlibrary.com |

| Oven Program | Start at 50°C, ramp to 280°C | Optimized to elute the compound of interest. scholarsresearchlibrary.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation. scholarsresearchlibrary.com |

| Molecular Ion [M]+ | m/z 264 | Calculated molecular weight of C8H9IO2. |

| Key Fragment Ion 1 | m/z 137 | Loss of iodine radical (•I). |

| Key Fragment Ion 2 | m/z 107 | Further loss of formaldehyde (B43269) (CH2O). |

| Key Fragment Ion 3 | m/z 79 | Common fragment for benzyl alcohols. scholarsresearchlibrary.comewai-group.com |

| Key Fragment Ion 4 | m/z 127 | Iodine cation [I]+. docbrown.info |

This table presents predicted data based on the analysis of structurally similar compounds.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds, LC-MS/MS is the technique of choice. It offers exceptional sensitivity and selectivity, making it ideal for trace-level detection in complex biological or environmental samples.

Methodology & Findings:

In an LC-MS/MS analysis of "4-Iodo-2-methoxybenzyl alcohol," the compound would first be separated from the sample matrix using a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 or a biphenyl (B1667301) column. nih.govrestek.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. restek.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion (the ionized molecule of "4-Iodo-2-methoxybenzyl alcohol") is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and is a hallmark of quantitative LC-MS/MS methods. labrulez.com

For "4-Iodo-2-methoxybenzyl alcohol," the precursor ion in positive ESI mode would likely be the protonated molecule [M+H]+ or an adduct with sodium [M+Na]+. Fragmentation of the precursor ion would be expected to involve the loss of water or other neutral losses. It is also possible that deiodination could occur in the ESI source, which has been observed for other iodinated aromatic compounds. researchgate.net

Table 2: Predicted LC-MS/MS Parameters for 4-Iodo-2-methoxybenzyl alcohol

| Parameter | Predicted Value/Condition | Rationale |

|---|---|---|

| LC Column | C18 or Biphenyl (e.g., 50 x 3 mm, 3 µm) | Common for separating a wide range of organic molecules. nih.govrestek.com |

| Mobile Phase A | 0.1% Formic acid in Water | Standard aqueous mobile phase for reversed-phase LC-MS. restek.com |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | Common organic mobile phase for eluting analytes. restek.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for compounds with polar functional groups. |

| Precursor Ion | m/z 265 [M+H]+ | Protonated molecule. |

| Product Ion 1 | m/z 247 | Loss of water ([M+H]-H2O)+. |

| Product Ion 2 | m/z 137 | Loss of iodine and water. |

| Product Ion 3 | m/z 109 | Further fragmentation of the benzyl moiety. |

This table presents predicted data based on the analysis of structurally similar compounds.

The development of such hyphenated methods is crucial for the accurate characterization and detection of "4-Iodo-2-methoxybenzyl alcohol" in various applications, from synthetic chemistry to metabolic studies, providing the necessary specificity and sensitivity for reliable results.

Future Research Directions and Concluding Perspectives in 4 Iodo 2 Methoxybenzyl Alcohol Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The future synthesis of 4-iodo-2-methoxybenzyl alcohol and its precursors will likely prioritize green chemistry principles, focusing on efficiency and minimizing waste. Current methods for iodinating aromatic rings and synthesizing benzyl (B1604629) alcohols often rely on stoichiometric reagents and harsh conditions. Future research should aim to overcome these limitations.

One promising direction is the development of catalytic iodination methods for 2-methoxybenzyl alcohol or its precursors. Methodologies that utilize catalytic amounts of iodine with a stoichiometric, environmentally benign oxidant would be a significant advancement. Similarly, adapting atom-economical methods for benzyl iodide synthesis directly from benzyl alcohols could be highly beneficial. For instance, systems like CeCl₃·7H₂O/NaI or the use of anhydrous hydrogen iodide generated directly from molecular hydrogen and iodine offer practical and resource-efficient alternatives to traditional methods. organic-chemistry.org Another green approach involves the solvent-free reduction of the corresponding aldehyde followed by a solvent-free treatment with a halogenating agent, a strategy that has been successfully applied to the synthesis of related compounds like 4-methoxybenzyl bromide. ugm.ac.id

The development of greener oxidation reactions to produce the precursor, 2-methoxybenzaldehyde (B41997), from 2-methoxytoluene is also crucial. Utilizing transition metal salt catalysts with oxygen as the oxidant avoids hazardous chemical oxidants and halogenated initiators, aligning with the principles of green and efficient chemistry. google.combeyondbenign.org

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Step | Traditional Method | Future Atom-Economical/Green Approach | Key Advantages |

|---|---|---|---|

| Iodination | Stoichiometric I₂/Oxidant | Catalytic Iodination; HI from H₂/I₂ organic-chemistry.org | Reduced reagent use, higher atom economy. |

| Alcohol Formation (from Aldehyde) | NaBH₄ in organic solvent | Solvent-free reduction with NaBH₄ ugm.ac.id | Eliminates solvent waste, simplifies purification. |

| Aldehyde Synthesis (from Toluene) | Chromium-based oxidants | O₂ with transition metal catalyst google.com | Avoids toxic heavy metals, uses sustainable oxidant. |

Exploration of Novel Chemical Transformations and Catalytic Systems

The aryl iodide functionality in 4-iodo-2-methoxybenzyl alcohol is a prime handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research will undoubtedly focus on leveraging this reactive site through advanced catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, represent a major area for exploration. libretexts.orgorganic-chemistry.org The high reactivity of the C-I bond allows these reactions to proceed under mild conditions, often with high selectivity over other potential reactive sites. youtube.comlibretexts.org This enables the synthesis of a vast array of derivatives where the iodine atom is replaced by aryl, vinyl, or alkynyl groups, leading to complex molecular architectures. wikipedia.orgwikipedia.org Research into novel, highly active palladium catalysts, including those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, could further enhance the scope and efficiency of these transformations, even enabling reactions at room temperature. organic-chemistry.org

Another avenue for exploration is the catalytic oxidation of the benzyl alcohol group. While the aryl iodide is relatively stable, developing selective oxidation catalysts that convert the alcohol to an aldehyde or carboxylic acid without affecting the C-I bond is a key challenge. Photocatalytic systems, using materials like TiO₂ or molecular catalysts such as flavin-zinc(II) complexes, have shown promise for the selective oxidation of related methoxybenzyl alcohols and could be adapted for this substrate. researchgate.netnih.gov

Table 2: Potential Catalytic Transformations for 4-Iodo-2-methoxybenzyl Alcohol

| Reaction Type | Catalytic System | Potential Product Class | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes + Base | Biaryl methanols | Access to complex poly-aromatic structures. libretexts.org |

| Sonogashira Coupling | Palladium(0)/Copper(I) + Base | Arylalkynyl methanols | Synthesis of conjugated enynes for materials science. organic-chemistry.org |

| Heck Coupling | Palladium catalyst + Base | Stilbene derivatives | Formation of C-C bonds with alkenes. |

| Carbonylation | Palladium catalyst + CO source | Iodobenzyl-substituted benzoic acids | Introduction of carbonyl functionalities. acs.org |

| Selective Oxidation | Photocatalysts (e.g., TiO₂) | 4-Iodo-2-methoxybenzaldehyde (B2841200) | Access to aldehyde for further derivatization. researchgate.net |

Expansion of Therapeutic and Agrochemical Applications through Rational Design

The unique substitution pattern of 4-iodo-2-methoxybenzyl alcohol makes it an attractive scaffold for the rational design of new bioactive molecules. The iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the methoxy (B1213986) and alcohol groups provide sites for modification to fine-tune solubility, metabolic stability, and target affinity.

Future research should focus on designing and synthesizing libraries of derivatives for screening against various biological targets. For instance, methoxy-substituted aromatic compounds are prevalent in anticancer agents, and the introduction of an iodo-substituent could enhance activity or confer novel mechanisms of action. Structure-activity relationship (SAR) studies on related methoxylbenzoyl-aryl-thiazole analogues have already demonstrated a path for optimizing such compounds as potent anticancer agents. acs.org Furthermore, benzyl alcohol derivatives are known to possess antibacterial properties, suggesting a potential avenue for developing new antibiotics. researchgate.net The un-iodinated analogue, 4-methoxybenzyl alcohol, serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, providing another therapeutic area to explore. chemimpex.com

Rational design efforts will be heavily reliant on the chemical transformations described in the previous section. For example, Suzuki and Sonogashira couplings could be used to append heterocyclic moieties or other pharmacophores to the aromatic ring to target specific enzyme active sites or protein-protein interfaces.

Advanced Computational Studies for Predictive Modeling of Reactivity and Bioactivity

Computational chemistry offers powerful tools to accelerate research and development involving 4-iodo-2-methoxybenzyl alcohol. Future work should integrate computational modeling to predict both chemical reactivity and biological activity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms of catalytic transformations. For instance, calculating the energy barriers for the oxidative addition of the C-I bond to a palladium catalyst can help in selecting the optimal ligand and reaction conditions for cross-coupling reactions. DFT can also predict spectroscopic properties and investigate excited states, as has been done for related methoxybenzyl alcohols, which is crucial for developing photocatalytic applications. researchgate.net

For therapeutic and agrochemical applications, molecular docking and molecular dynamics simulations will be indispensable. researchgate.net These techniques can be used to screen virtual libraries of 4-iodo-2-methoxybenzyl alcohol derivatives against the 3D structures of target proteins (e.g., kinases, proteases, bacterial enzymes). This in silico screening can identify promising candidates with high predicted binding affinity and favorable interaction profiles, prioritizing them for synthesis and biological testing. Predicted properties, such as the octanol-water partition coefficient (XlogP), are already available and provide a starting point for designing molecules with drug-like properties. uni.lu

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant step forward in chemical manufacturing, offering improved safety, consistency, and scalability. The synthesis and derivatization of 4-iodo-2-methoxybenzyl alcohol are well-suited for these modern technologies.

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for highly exothermic or rapid reactions, such as certain oxidations or couplings. researchgate.net The Swern oxidation of benzyl alcohol, for example, can be performed at near-room temperature in a flow microreactor, a significant improvement over the cryogenic temperatures required in batch reactions. researchgate.net Similarly, palladium-catalyzed reactions involving aryl iodides can be efficiently performed in flow systems, allowing for easy catalyst separation and reuse. rsc.org

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput synthesis and screening. sigmaaldrich.com These systems can automatically perform a series of reactions, purifications, and analyses, rapidly generating libraries of derivatives from 4-iodo-2-methoxybenzyl alcohol for biological evaluation. Such platforms have already been used for Suzuki couplings and for the synthesis of complex radiolabeled molecules from aryl iodide precursors, demonstrating their power and versatility. sigmaaldrich.comnih.gov This integration of synthesis and screening will be critical for accelerating the discovery of new materials and medicines based on the 4-iodo-2-methoxybenzyl alcohol scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-iodo-2-methoxybenzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : A viable route involves halogenation of 2-methoxybenzyl alcohol derivatives. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like DCM. Alternatively, boronic acid-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be adapted using pre-functionalized aryl halides . Reaction temperature (0–25°C) and stoichiometric ratios of iodinating agents are critical for minimizing side products. Yields typically range from 70–90%, depending on the purity of starting materials and reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing 4-iodo-2-methoxybenzyl alcohol?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the methoxy group (~δ 3.8 ppm in ¹H NMR; ~δ 55 ppm in ¹³C NMR) and the benzyl alcohol moiety (~δ 4.5 ppm for -CH₂OH in ¹H NMR; ~δ 62 ppm in ¹³C NMR). The iodine atom induces deshielding in adjacent protons, observable in splitting patterns .

- IR Spectroscopy : Stretching vibrations for -OH (~3326 cm⁻¹), aromatic C-I (~560 cm⁻¹), and methoxy C-O (~1244 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 278 (C₈H₉IO₂⁺), with fragmentation patterns reflecting loss of -OH or -OCH₃ groups .

Q. How should 4-iodo-2-methoxybenzyl alcohol be stored to ensure stability?

- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation of the benzylic alcohol group. Avoid prolonged exposure to light, as the C-I bond is photosensitive. Stability studies indicate >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. What role do the methoxy and iodo substituents play in directing electrophilic substitution reactions?

- Methodological Answer : The methoxy group (-OCH₃) is a strong ortho/para-directing activator due to its electron-donating resonance effect, while the iodo group (-I) is a weakly deactivating meta-director. In competitive reactions, the methoxy group dominates regioselectivity. For example, nitration occurs preferentially at the para position relative to -OCH₃, as demonstrated in analogous 4-methoxybenzyl alcohol derivatives . Computational DFT studies can model charge distribution to predict reaction sites .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar solvents?